molecular formula C8H17NO B1447949 (2-Ethyl-1-methylpyrrolidin-2-yl)methanol CAS No. 1427379-84-7

(2-Ethyl-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B1447949
CAS No.: 1427379-84-7
M. Wt: 143.23 g/mol
InChI Key: ONCQZLDVYRIZII-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

(2-Ethyl-1-methylpyrrolidin-2-yl)methanol is an organic compound characterized by its distinctive pyrrolidine ring structure with specific substitution patterns that define its chemical identity and properties. The compound possesses the molecular formula Carbon-8 Hydrogen-17 Nitrogen-1 Oxygen-1, indicating a composition of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. This molecular composition results in a molecular weight of 143.23 grams per mole, positioning it within the range of small to medium-sized organic molecules suitable for various synthetic applications.

The structural architecture of this compound features a pyrrolidine ring as its core framework, which constitutes a five-membered saturated nitrogen-containing heterocycle. The compound belongs to the broader classification of heterocyclic compounds, specifically within the pyrrolidine subfamily, which are characterized by their five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms. The pyrrolidine ring system serves as the fundamental structural unit that imparts the compound's characteristic chemical behavior and reactivity patterns.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chemical Abstracts Service Number 1427379-84-7
Simplified Molecular Input Line Entry System CCC1(CCCN1C)CO
International Chemical Identifier InChI=1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3
International Chemical Identifier Key ONCQZLDVYRIZII-UHFFFAOYSA-N

The substitution pattern of this compound involves three distinct functional modifications to the parent pyrrolidine structure. At the second position of the pyrrolidine ring, an ethyl group (two-carbon chain) is attached, providing additional steric bulk and lipophilic character to the molecule. The nitrogen atom at position one bears a methyl group substitution, which affects the electronic properties and basicity of the nitrogen center. Additionally, a hydroxymethyl group (methanol functionality) is attached to the second carbon of the ring, introducing a primary alcohol functional group that significantly influences the compound's polarity and hydrogen-bonding capabilities.

The three-dimensional molecular structure exhibits non-planar geometry characteristic of saturated five-membered rings, with the pyrrolidine ring adopting envelope or twist conformations due to pseudorotation phenomena. This conformational flexibility contributes to the compound's ability to interact with various molecular targets and participate in diverse chemical reactions. The spatial arrangement of substituents creates specific steric environments that influence both the compound's reactivity and its potential biological interactions.

Historical Context in Pyrrolidine Chemistry

The development and study of pyrrolidine derivatives, including this compound, can be traced through the broader historical progression of pyrrolidine chemistry, which has evolved significantly since the initial isolation and characterization of pyrrolidine itself. Pyrrolidine, also known as tetrahydropyrrole, was first synthesized and characterized as an organic compound with the molecular formula (CH₂)₄NH, establishing the foundation for understanding five-membered nitrogen heterocycles. The compound's identification as a cyclic secondary amine with distinctive chemical properties laid the groundwork for subsequent research into substituted pyrrolidine derivatives.

Early synthetic methodologies for pyrrolidine production involved the reaction of putrescine (tetramethylenediamine) with supported nickel catalysts at temperatures ranging from 100 to 160 degrees Celsius, demonstrating the feasibility of constructing five-membered nitrogen heterocycles through cyclization reactions. This foundational work established important principles for pyrrolidine synthesis that continue to influence contemporary approaches to substituted pyrrolidine derivatives like this compound. The development of these early synthetic routes provided crucial insights into the thermal stability and reaction conditions necessary for pyrrolidine ring formation and functionalization.

The historical significance of pyrrolidine chemistry extends beyond synthetic methodology to encompass the recognition of pyrrolidine-containing natural products and their biological activities. The isolation of hygrine, a pyrrolidine alkaloid found in coca leaves, by Carl Liebermann in 1889 marked an important milestone in understanding the natural occurrence and potential biological significance of pyrrolidine derivatives. Hygrine's characterization as a thick yellow oil with distinctive organoleptic properties demonstrated the diverse physical and chemical characteristics that pyrrolidine derivatives could exhibit.

Table 2: Historical Milestones in Pyrrolidine Chemistry

Year Development Significance Reference
1889 Isolation of hygrine by Carl Liebermann First natural pyrrolidine alkaloid characterized
1917 Robinson's phytochemical synthesis theory Proposed biosynthetic pathways for pyrrolidine alkaloids
1958 Industrial synthesis method development Established practical pyrrolidine production
2015-Present Modern medicinal chemistry applications Extensive pharmaceutical applications

The evolution of pyrrolidine chemistry has been particularly influenced by advances in understanding structure-activity relationships and stereochemical considerations. Research conducted from 2015 to the present has demonstrated the versatility of the pyrrolidine scaffold in medicinal chemistry, with particular emphasis on how different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles. This understanding has directly informed the design and synthesis of specific pyrrolidine derivatives like this compound, where precise control over substitution patterns and stereochemistry is essential for achieving desired properties.

Significance in Heterocyclic Compound Research

This compound represents a significant example within the broader field of heterocyclic compound research, particularly in the context of five-membered nitrogen-containing rings and their applications in synthetic and medicinal chemistry. The compound's structural features embody many of the characteristics that make pyrrolidine derivatives particularly valuable in pharmaceutical research, including the three-dimensional coverage provided by the non-planar ring geometry and the enhanced pharmacophore space exploration enabled by sp³-hybridization. These attributes position the compound as an important representative of modern heterocyclic chemistry principles.

The significance of this compound in heterocyclic research is enhanced by its demonstration of key structural modifications that can be applied to pyrrolidine scaffolds to achieve specific chemical and biological properties. The presence of both alkyl substitution (ethyl and methyl groups) and functional group modification (hydroxymethyl group) illustrates the versatility of pyrrolidine chemistry in accommodating diverse structural modifications while maintaining the core heterocyclic framework. This combination of modifications provides researchers with insights into how systematic structural changes can be used to fine-tune molecular properties for specific applications.

Research into pyrrolidine derivatives has revealed their extensive utility as building blocks in organic synthesis, with this compound serving as an example of how substituted pyrrolidines can function as versatile synthetic intermediates. The compound's ability to participate in various chemical reactions typical of both alcohols and tertiary amines expands its potential applications in synthetic chemistry. These reactions include esterification, oxidation, alkylation, and nucleophilic substitution, each of which requires specific conditions to optimize yield and selectivity.

Table 3: Chemical Reactivity Profile of this compound

Reaction Type Functional Group Involved Expected Products Significance
Esterification Hydroxymethyl group Ester derivatives Synthetic intermediates
Oxidation Primary alcohol Aldehydes/carboxylic acids Functional group transformation
Alkylation Tertiary amine nitrogen Quaternary ammonium salts Charge modification
Nucleophilic substitution Multiple sites Substituted derivatives Structural diversification

The compound's role in contemporary heterocyclic research is further emphasized by its representation of current trends in pyrrolidine chemistry, particularly the focus on stereoselective synthesis and structure-activity relationships. Modern approaches to pyrrolidine derivative synthesis increasingly emphasize the importance of controlling stereochemistry to achieve specific biological activities, with this compound serving as an example of how precise substitution patterns can be achieved through contemporary synthetic methodologies. The compound's specific stereochemical features and substitution pattern reflect advances in synthetic chemistry that enable the preparation of highly functionalized pyrrolidine derivatives with predetermined structural characteristics.

The mechanistic insights provided by studies of this compound and related compounds contribute significantly to the understanding of how pyrrolidine derivatives function as nucleophiles in organic reactions. The compound's effectiveness in nucleophilic reactions can be influenced by steric hindrance and electronic effects arising from its specific substitution pattern, providing valuable information about structure-reactivity relationships in pyrrolidine chemistry. These mechanistic insights inform broader understanding of heterocyclic compound behavior and guide the design of new synthetic strategies for accessing complex pyrrolidine derivatives.

Properties

IUPAC Name

(2-ethyl-1-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQZLDVYRIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Ethyl-1-methylpyrrolidin-2-yl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

The molecular structure of this compound includes a pyrrolidine ring with ethyl and methyl substituents, contributing to its unique biological profile. Its chemical formula is C8_{8}H17_{17}N1_{1}O1_{1}, and it has a molecular weight of approximately 143.23 g/mol.

PropertyValue
Molecular FormulaC8_{8}H17_{17}N1_{1}O1_{1}
Molecular Weight143.23 g/mol
SolubilitySoluble in water and organic solvents
Boiling PointNot extensively documented

Biological Activity

Research has indicated that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with metabolic pathways critical for microbial survival.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/ml against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus25
Escherichia coli25
Pseudomonas aeruginosa50

The biological activity of this compound is believed to be mediated through its interaction with specific biological macromolecules. It may act as an inhibitor of certain enzymes involved in bacterial metabolism, leading to cell death.

Neuroprotective Effects

Additionally, there is emerging evidence that this compound may exhibit neuroprotective effects, potentially through modulation of nitric oxide synthase (nNOS). Inhibition of nNOS has been associated with reduced neuronal damage in models of neurodegenerative diseases.

Research Findings

  • Inhibition Studies : Research indicates that compounds structurally similar to this compound have shown promise in inhibiting nNOS activity, which could translate into therapeutic benefits for conditions like Alzheimer's disease.
  • Cell Proliferation : Studies have also suggested that this compound can modulate cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-(2-Hydroxyethyl)-1-methylpyrrolidine (TCI compound, CAS 67004-64-2): Molecular Formula: C₇H₁₅NO Substituents: 1-methyl, 2-(2-hydroxyethyl) Properties: Higher hydrophilicity due to the extended hydroxyethyl chain compared to the target compound’s hydroxymethyl group. The TCI compound’s synthesis and handling are documented, but biological activity data are unavailable .

1-Methyl-2-pyrrolidinemethanol: Substituents: 1-methyl, 2-methanol (lacks the ethyl group).

2-Ethyl-1-methylpyrrolidine :

  • Substituents : 1-methyl, 2-ethyl (lacks the hydroxymethyl group).
  • Comparison : The lack of a hydroxyl group diminishes hydrogen-bonding capacity, impacting solubility and interaction with biological targets.

Data Table: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility*
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol C₈H₁₇NO 143.23 1-Me, 2-Et, 2-CH₂OH 0.5–1.2 Moderate
2-(2-Hydroxyethyl)-1-methylpyrrolidine C₇H₁₅NO 129.20 1-Me, 2-CH₂CH₂OH -0.3–0.2 High
1-Methyl-2-pyrrolidinemethanol C₆H₁₃NO 115.17 1-Me, 2-CH₂OH -0.5–0.0 High
2-Ethyl-1-methylpyrrolidine C₇H₁₅N 113.20 1-Me, 2-Et 1.5–2.0 Low

Preparation Methods

Method 1: Sequential Hydrogenation and Reduction

  • Step 1: Hydrogenation of Double Bond
    The precursor containing a double bond is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This reduces the double bond to a saturated single bond.

  • Step 2: Reduction of Ester to Alcohol
    After hydrogenation, the ester group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4). This step converts the ester moiety into the 2-hydroxyethyl side chain.

  • Reaction Scheme Summary :

    $$
    \text{Precursor with C=C and ester} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{Hydrogenation}} \text{Saturated ester} \xrightarrow[\text{NaBH}4 \text{ or } \text{LiBH}_4]{\text{Reduction}} \text{this compound}
    $$

  • Notes :
    This method is reliable and provides good yields but involves two separate steps, which may increase process time.

Method 2: One-Pot Simultaneous Reduction

  • Process :
    This method achieves the reduction of both the double bond and ester group in a single reaction step. Sodium borohydride (NaBH4) is used as the reducing agent, combined with Lewis acids such as lithium chloride (LiCl), zinc chloride (ZnCl2), aluminum chloride (AlCl3), lithium bromide (LiBr), magnesium bromide (MgBr2), magnesium chloride (MgCl2), or calcium chloride (CaCl2).

  • Role of Lewis Acids and Ligands :
    Lewis acids activate the ester and double bond towards reduction by coordinating with oxygen atoms, enhancing the electrophilicity. Ligands such as pyridine or diisopropylethylamine (both containing non-paired electrons on nitrogen) are used to stabilize the complex and improve reaction efficiency.

  • Advantages :

    • Single-step synthesis reduces reaction time and operational complexity.
    • Potentially higher throughput and cost-effective.
  • Reaction Conditions :
    Typically performed under mild temperatures with careful control of reagent ratios to avoid over-reduction or side reactions.

Method 3: Enantioselective Hydrogenation

  • Objective :
    To obtain chiral this compound with high enantiomeric purity.

  • Approach :
    The allylic alcohol intermediate formed after partial reduction is subjected to enantioselective hydrogenation using chiral catalysts. This allows selective formation of either the R or S enantiomer depending on the catalyst used.

  • Significance :
    This method is important for pharmaceutical applications where stereochemistry affects biological activity.

Comparative Data Table of Methods

Parameter Method 1 Method 2 Method 3
Number of Steps Two (Hydrogenation + Reduction) One (Simultaneous reduction) Two (Intermediate + Enantioselective hydrogenation)
Catalysts/Agents Pd/C, NaBH4 or LiBH4 NaBH4 + Lewis acids + Ligands Chiral hydrogenation catalysts
Reaction Time Longer due to separate steps Shorter due to one-pot process Longer due to enantioselective step
Yield High Moderate to High High (enantioselective yield)
Stereochemical Control Low Low High
Industrial Feasibility Established Efficient and scalable Specialized for chiral products

Research Findings and Notes

  • The use of palladium on carbon for hydrogenation is a well-established catalytic system, providing high selectivity for double bond reduction without affecting other functional groups significantly.

  • Sodium borohydride and lithium borohydride are effective reducing agents for ester groups, converting them into primary alcohols under mild conditions.

  • The simultaneous reduction method (Method 2) benefits from the synergistic effect of Lewis acids that facilitate the reduction by activating the ester and double bond, allowing a one-pot reaction that is more efficient industrially.

  • Enantioselective hydrogenation (Method 3) requires careful choice of chiral catalysts and reaction conditions to achieve high enantiomeric excess, which is critical for pharmaceutical applications.

  • Ligands containing nitrogen, oxygen, or sulfur atoms with lone pairs enhance the reduction reactions by stabilizing intermediates and increasing reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol
Reactant of Route 2
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(2-Ethyl-1-methylpyrrolidin-2-yl)methanol

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